Roemerine

概要

説明

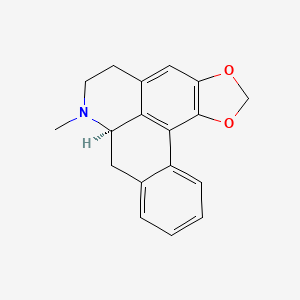

Roemerine is an aporphine alkaloid isolated from the fresh rattan stem of Fibraurea recisa . It has been demonstrated to possess various pharmacological properties, including antifungal and antibacterial activities . This compound has shown potential in inhibiting the growth of Candida albicans and Staphylococcus aureus, making it a compound of interest in medicinal chemistry .

準備方法

Roemerine can be extracted from natural sources such as the leaves of Nelumbo nucifera (lotus) using high-performance liquid chromatography in conjunction with ion trap/time of flight mass spectrometry . The preparation involves dissolving the compound in a solvent like dimethyl sulfoxide (DMSO) to create a mother liquor . Industrial production methods for this compound are not extensively documented, but the extraction from natural sources remains a primary method.

化学反応の分析

Roemerine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Reduction: Reduction reactions involving this compound have not been extensively documented.

Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents and conditions.

Common reagents and conditions used in these reactions include solvents like DMSO and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Antibacterial Properties

Mechanism of Action:

Roemerine exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). Studies have shown that this compound increases cell membrane permeability in a concentration-dependent manner, leading to bacterial cell death. This mechanism is crucial in combating antibiotic resistance, a growing concern in clinical settings.

Case Study: Efficacy Against MRSA

A study demonstrated that this compound improved survival rates in septicemic BALB/c mice infected with MRSA. The compound exhibited minimal inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL against different S. aureus strains. In vivo results indicated that treatment with 20 mg/kg of this compound resulted in a survival rate of 58.3% compared to a mere 8.3% in untreated controls .

Data Table: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Survival Rate (%) |

|---|---|---|---|

| S. aureus (MRSA) | 32-64 | 64-128 | 58.3 |

| E. coli | Not specified | Not specified | Not specified |

| Bacillus subtilis | Not specified | Not specified | Not specified |

This compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer’s disease. It is believed to exert effects through multiple targets and pathways, potentially regulating neurotransmitter systems and exhibiting anti-inflammatory actions .

作用機序

Roemerine exerts its effects through various mechanisms:

Antibacterial Activity: This compound increases cell membrane permeability in a concentration-dependent manner, leading to the disruption of bacterial cell membranes. This mechanism is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).

Antifungal Activity: This compound inhibits the formation of Candida albicans biofilm and the yeast-to-hyphae transition, which are critical for fungal virulence.

類似化合物との比較

Roemerine is structurally similar to other aporphine alkaloids such as nuciferine and N-demethylarmepavine . this compound’s unique bioactive properties, particularly its antifungal and antibacterial activities, distinguish it from these compounds. Nuciferine, for example, is known for its sedative and antipsychotic effects, while this compound’s primary applications are in antimicrobial research .

Similar Compounds

- Nuciferine

- N-demethylarmepavine

- Dehydronuciferine

- N-nornuciferine

- O-nornuciferine

生物活性

Roemerine, a naturally occurring aporphine alkaloid, has garnered attention for its diverse biological activities. This article delves into the compound's neuroactivity, antibacterial properties, and antifungal effects, supported by data tables and case studies.

Neuroactivity

Recent studies have highlighted the neuroactive properties of this compound, particularly its influence on neurotransmitter systems. A notable study assessed the effects of this compound on the SH-SY5Y cell line, a model for neuronal behavior.

- Key Findings :

Table 1: Effects of this compound on Neurotransmitter Levels

| Concentration (µM) | BDNF Expression | 5-HT Level |

|---|---|---|

| 0 | Baseline | Baseline |

| 10 | Increased | Increased |

| 50 | Significantly Increased | Significantly Increased |

Antibacterial Activity

This compound exhibits promising antibacterial properties against various pathogens. A study reported its effectiveness against common bacteria such as Escherichia coli, Bacillus subtilis, and Salmonella species.

- Mechanism : The antibacterial activity is believed to be linked to the disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Table 2: Antibacterial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Bacillus subtilis | 30 µg/mL |

| Salmonella spp. | 40 µg/mL |

Antifungal Activity

This compound's antifungal properties have also been investigated, particularly against Candida albicans. A study demonstrated that this compound could inhibit the yeast-to-hyphae transition, a critical factor in the pathogenicity of C. albicans.

- Findings :

Table 3: Antifungal Effects of this compound on Candida albicans

| Concentration (µg/mL) | Biofilm Formation (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 50 | 30 |

Case Studies

- Neuroprotective Effects : In a study involving septicemic BALB/c mice, this compound improved survival rates, indicating its potential neuroprotective effects during systemic infections .

- Multidrug Resistance Reversal : Another significant finding revealed that this compound can reverse multidrug resistance in cultured cells, enhancing the efficacy of conventional antibiotics .

特性

IUPAC Name |

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTYWRARKVGOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866578 | |

| Record name | 7-Methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Roemerine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

548-08-3 | |

| Record name | (R)-Roemerine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 103 °C | |

| Record name | (R)-Roemerine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。